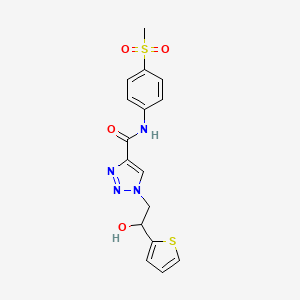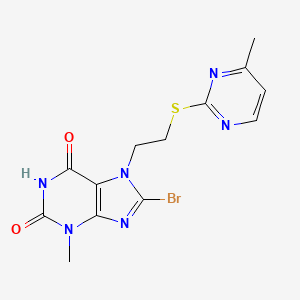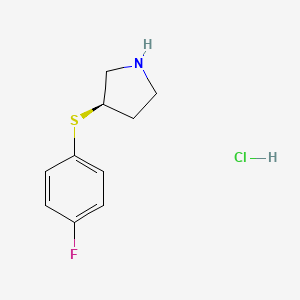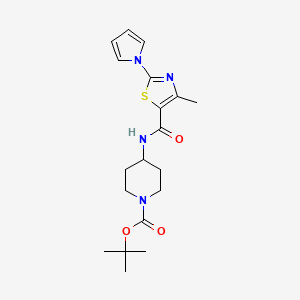![molecular formula C17H12N4O3S B2507910 N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 897735-00-1](/img/structure/B2507910.png)
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide involves multiple steps, starting from basic precursors to the final product. Although the exact synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized through multi-step reactions. For instance, paper describes the synthesis of related tetrazol-thiophene carboxamides by condensing various intermediates, starting from 2-cyano acetamide and 1,4-dithiane-2,5-diol. Similarly, paper outlines the preparation of thiazolyl benzamides from 5-(bromoacetyl) salicylamide and various thioureas. These methods typically involve condensation reactions, cyclization, and substitution reactions, which are common in the synthesis of oxadiazole derivatives.
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed using spectral analysis and X-ray diffraction studies. For example, paper reports the crystal structure of a related oxadiazole compound, providing details such as space group, cell dimensions, and hydrogen bonding patterns. These structural analyses are crucial for understanding the geometry and electronic properties of the molecule, which can influence its biological activity.
Chemical Reactions Analysis
The chemical reactivity of oxadiazole compounds is influenced by the presence of the oxadiazole ring, which can participate in various chemical reactions. The papers do not provide specific reactions for N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide, but related compounds have been shown to undergo reactions typical of amides and heteroaromatic compounds, such as nucleophilic substitution and ring-opening reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents on the oxadiazole ring can significantly alter these properties. For instance, the introduction of methoxy and thiazole groups can affect the compound's lipophilicity and hydrogen bonding capability, potentially impacting its biological activity .
Biological Activity
The biological activity of oxadiazole derivatives is a key area of interest, as many such compounds exhibit antimicrobial and anticancer properties. Papers , , , and describe the antimicrobial evaluation of related compounds, with some showing potent activity against various bacterial and fungal species. Additionally, paper discusses the anticancer evaluation of oxadiazole derivatives, indicating that structural modifications can lead to significant differences in activity against different cancer cell lines.
Aplicaciones Científicas De Investigación
Applications in Drug Development
The 1,3,4-oxadiazole moiety is a prominent feature in various pharmacological agents. It is recognized for its structural significance and versatility in medicinal chemistry, often serving as a substitute for carboxylic acids, carboxamides, and esters. This core structure is associated with a wide range of pharmacological activities, including antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic properties. Furthermore, 1,3,4-oxadiazole compounds are considered efficacious and relatively less toxic, offering new perspectives in the search for rational drug development strategies (Rana, Salahuddin, & Sahu, 2020).
Antitubercular Activity
The modification of certain structures, such as isoniazid, and coupling with N-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-amine derivatives, has shown promising in vitro anti-tubercular activity against various mycobacteria strains. These compounds exhibit significant activity, even against isoniazid-resistant strains, highlighting their potential in the development of new antitubercular agents (Asif, 2014).
Pharmacological Significance
The 1,3,4-oxadiazole core is recognized as a significant structural component in biologically active molecules, displaying a spectrum of pharmacological activities. Its combination with various heterocycles has led to enhanced effects, establishing it as a crucial fragment in medicinal chemistry. This versatility underscores its potential as a structural matrix for designing new drug-like molecules (Lelyukh, 2019).
Therapeutic Potential
1,3,4-Oxadiazole-based compounds are being extensively studied due to their wide range of therapeutic applications. These compounds have demonstrated significant potential in treating various diseases, contributing immensely to medicinal chemistry. Their diverse bioactivities span across anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal domains. This broad spectrum of activities positions 1,3,4-oxadiazole derivatives as key candidates for future drug development (Verma et al., 2019).
Mecanismo De Acción
Biochemical Pathways
Without specific information, it’s hard to predict the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to have antiglycation activity , which could suggest potential involvement in pathways related to glucose metabolism or oxidative stress.
Direcciones Futuras
The future directions for the research on “N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given their potent inhibitory activities against COX enzymes, these compounds could serve as a new starting point for the development of anti-TB agents with therapeutic potential .
Propiedades
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S/c1-23-12-8-4-2-6-10(12)15-20-21-17(24-15)19-14(22)16-18-11-7-3-5-9-13(11)25-16/h2-9H,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREGFIVXOBKSJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2507836.png)
![9-(2,4-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2507838.png)



![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2507842.png)
![N-{2-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2507843.png)
![2-[[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]disulfanyl]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B2507845.png)
![Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2507848.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B2507850.png)